Anticancer Potency in HeLa vs. CEM Cell Lines
In a head-to-head comparison, 941911-98-4 demonstrated superior potency against T-lymphocyte CEM cells (IC50 = 15 µM) compared to cervical HeLa cells (IC50 = 25 µM), indicating a degree of lineage-specific sensitivity . This contrasts with the unsubstituted parent scaffold, which typically exhibits IC50 values exceeding 50 µM in both cell lines [1].
| Evidence Dimension | Cytotoxicity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | HeLa IC50 = 25 µM; CEM IC50 = 15 µM |
| Comparator Or Baseline | Unsubstituted parent imidazole thioacetanilide (IC50 > 50 µM in both lines) |
| Quantified Difference | 2- to >3-fold improved potency depending on cell line |
| Conditions | In vitro cytotoxicity assay; cell lines: HeLa (cervical adenocarcinoma) and CEM (T-lymphoblastoid leukemia) |
Why This Matters
This differential potency profile informs selection for leukemia/lymphoma-focused research programs as opposed to solid tumor models, enabling cost-effective screening triage.
- [1] Zhan, P., Liu, X., Zhu, J., Fang, Z., Li, Z., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775-5781. doi:10.1016/j.bmc.2009.07.028 View Source
